molecular formula C11H12Br2N2O B13498474 2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide

2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide

Cat. No.: B13498474
M. Wt: 348.03 g/mol
InChI Key: KZDRQJQKJJBJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound is characterized by the presence of a bromine atom and a hydrobromide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions . This process typically includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies. Another approach involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide undergoes various chemical reactions, including substitution reactions. For example, the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform results in the substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . Common reagents used in these reactions include bromine and iodine, and the major products formed are halogenated imidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of 2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The direct functionalization of the imidazo[1,2-a]pyridine scaffold is considered one of the most efficient strategies for constructing derivatives with desired biological activities . The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

2-Bromo-1-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}ethan-1-one hydrobromide can be compared with other similar compounds, such as 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine . While both compounds share the imidazo[1,2-a]pyridine scaffold, the presence of different substituents (e.g., bromine at different positions) contributes to their unique chemical properties and biological activities. Other similar compounds include substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which are synthesized through multicomponent condensation reactions .

Properties

Molecular Formula

C11H12Br2N2O

Molecular Weight

348.03 g/mol

IUPAC Name

2-bromo-1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone;hydrobromide

InChI

InChI=1S/C11H11BrN2O.BrH/c1-7-3-4-10-13-8(2)11(9(15)5-12)14(10)6-7;/h3-4,6H,5H2,1-2H3;1H

InChI Key

KZDRQJQKJJBJDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)CBr)C)C=C1.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.